Product packaging for 3,4-Dimethyl-2,5-diphenylfuran(Cat. No.:CAS No. 51181-43-2)

3,4-Dimethyl-2,5-diphenylfuran

Cat. No.: B12905853
CAS No.: 51181-43-2
M. Wt: 248.3 g/mol
InChI Key: QIVGWOACDBZFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dimethyl-2,5-diphenylfuran is an organic compound with the molecular formula C18H16O and a molecular weight of 248.32 g/mol . It is a furan derivative, a class of oxygen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and organic synthesis due to their diverse pharmacological profiles and ability to interact with essential biological targets . Recent scientific investigations have highlighted the potential of structurally related 2,5-diphenylfuran derivatives as promising scaffolds in oncological research . Specifically, these compounds are being explored as potent inhibitors of the p53-MDM2 protein-protein interaction . The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its inactivation is associated with approximately 50% of human cancers . By disrupting the p53-MDM2 interaction, these furan-based inhibitors can lead to the accumulation and reactivation of p53's tumor-suppressing function in cancer cells that retain wild-type p53, presenting a novel therapeutic strategy . The 2,5-diphenylfuran scaffold demonstrates comparable efficacy to known reference inhibitors in computational studies, making it a valuable chemotype for developing new anti-cancer agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O B12905853 3,4-Dimethyl-2,5-diphenylfuran CAS No. 51181-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51181-43-2

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

3,4-dimethyl-2,5-diphenylfuran

InChI

InChI=1S/C18H16O/c1-13-14(2)18(16-11-7-4-8-12-16)19-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3

InChI Key

QIVGWOACDBZFEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethyl 2,5 Diphenylfuran and Its Analogues

Classical and Contemporary Approaches to Furan (B31954) Ring Synthesis

The traditional methods for furan synthesis have been refined over the years and remain fundamental in organic synthesis. These approaches often rely on the cyclization of acyclic precursors.

Paal-Knorr Reaction: Mechanistic Insights and Applications for Substituted Furans

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone for the synthesis of substituted furans from 1,4-diketones. wikipedia.orgalfa-chemistry.com This acid-catalyzed dehydration reaction is a widely used and synthetically valuable method for preparing a variety of furan derivatives. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by protic acids such as sulfuric acid or hydrochloric acid, or by Lewis acids and dehydrating agents like phosphorus pentoxide. wikipedia.orgalfa-chemistry.com

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl group to form a cyclic hemiacetal intermediate. wikipedia.org Subsequent dehydration of this intermediate leads to the formation of the furan ring. wikipedia.org Mechanistic studies have revealed that the rate-determining step is the ring-closure of a monoenol intermediate. organic-chemistry.org Research has shown that different diastereomers of substituted 1,4-diketones can cyclize at different rates, providing insight into the conformational requirements of the transition state. wikipedia.orgorganic-chemistry.org

The Paal-Knorr reaction is highly versatile and has been applied to the synthesis of a wide range of substituted furans, including those with aryl and alkyl substituents. wikipedia.orgresearchgate.net For instance, heating a 1,4-diketone with para-toluenesulfonic acid in benzene (B151609) has been used to synthesize macrocycles containing fused furan rings. wikipedia.org

Cyclization Reactions of 1,4-Diketones and Related Precursors

The cyclization of 1,4-diketones is the quintessential method for forming the furan nucleus, as exemplified by the Paal-Knorr reaction. wikipedia.orgalfa-chemistry.com The synthesis of the requisite 1,4-dicarbonyl precursors is a critical aspect of this approach. ed.ac.ukacs.org Various methods have been developed for preparing 1,4-diketones, which has, in turn, expanded the utility of this cyclization strategy. organic-chemistry.orgnih.gov

For example, novel arenoxy-substituted 1,4-diketones have been synthesized via an intermolecular Stetter reaction and subsequently cyclized to form new furan and pyrrole (B145914) derivatives. acs.org In one instance, a synthesized 1,4-diketone was treated with trifluoroacetic acid in dimethyl sulfoxide (B87167) at 150°C to yield the corresponding furan derivative in high yield. acs.org Another approach involves the use of γ-methylthio-βγ-unsaturated ketones, which can be considered masked 1,4-diketones, and their cyclization with titanium tetrachloride to afford furan derivatives. rsc.org

The table below summarizes different methods for the synthesis of 1,4-diketones and their subsequent cyclization to furans.

Precursor Synthesis MethodCyclization ConditionsFuran ProductReference
Intermolecular Stetter reactionTrifluoroacetic acid, DMSO, 150°CArenoxy-substituted furan acs.org
From γ-methylthio-βγ-unsaturated ketonesTitanium tetrachlorideFuran derivatives rsc.org
From diethyl 2,3-diacetylsuccinateHydrochloric acid, microwave heatingDiethyl 2,5-dimethylfuran-3,4-dicarboxylate google.comgoogle.com

One-Step Synthesis of Substituted Aromatic Compounds via Oxanorbornadienes

Oxanorbornadienes, which are Diels-Alder adducts of furans and dienophiles, serve as versatile intermediates in the synthesis of substituted aromatic compounds, including furans. escholarship.org These compounds can undergo a retro-Diels-Alder reaction to release the furan and the dienophile. escholarship.org The rate of this fragmentation is influenced by the substituents on the furan ring. escholarship.orgnih.gov

A notable application of this chemistry is the thiol-induced fragmentation of oxanorbornadienes. escholarship.orgnih.gov In this process, a thiol undergoes a Michael addition to the oxanorbornadiene, which then triggers a retro-Diels-Alder reaction to yield a substituted furan and a thiomaleate. nih.gov The substitution pattern on the furan has a significant impact on the rate of this fragmentation, with substituents at the 2- and 5-positions being the most influential. escholarship.org For instance, phenyl substitution at these positions accelerates the retro-Diels-Alder reaction. escholarship.orgnih.gov

This methodology provides a unique, two-step sequence for the release of furans under mild conditions and has been explored for applications in areas like drug delivery and materials science. escholarship.org

Advanced Catalytic and Reagent-Based Synthetic Strategies

In addition to classical methods, modern organic synthesis has introduced more advanced strategies for constructing furan rings, often with improved efficiency, selectivity, and milder reaction conditions.

Transition-Metal-Free Methodologies for 2,5-Diarylfuran Construction

Recently, significant effort has been directed towards developing transition-metal-free methods for the synthesis of 2,5-diarylfurans, which are important building blocks in medicinal chemistry and materials science. ed.ac.ukacs.orgnih.gov These approaches offer an alternative to traditional methods that often require transition metal catalysts like copper, palladium, or gold. ed.ac.ukacs.org

One such strategy involves the direct transformation of readily accessible 1,3-dienes into 2,5-diarylfurans through a simple oxidation-dehydration sequence. acs.orgnih.gov The oxidation step is achieved using singlet oxygen, and the resulting endoperoxide intermediate is then dehydrated under metal-free conditions at room temperature using the Appel reagent (triphenylphosphine and carbon tetrachloride). ed.ac.ukacs.orgnih.gov This method has been successfully applied to the synthesis of a variety of symmetrical and unsymmetrical 2,5-diarylfurans. chemrxiv.org

The table below highlights the yields of various 2,5-diarylfurans synthesized using this transition-metal-free approach. chemrxiv.org

Diene PrecursorFuran ProductYield
Symmetrical 1,3-dieneSymmetrical 2,5-diarylfuranGood to excellent
Unsymmetrical 1,3-dieneUnsymmetrical 2,5-diarylfuranGood to excellent

This methodology can also be adapted to a continuous-flow process, which eliminates the need to isolate the potentially unstable endoperoxide intermediate, leading to improved safety and efficiency. ed.ac.uknih.gov

Oxidation-Dehydration Sequences from 1,3-Dienes to Furan Rings

The conversion of 1,3-dienes to furans via an oxidation-dehydration sequence is a powerful and direct synthetic route. acs.orgnih.gov This transformation typically involves an initial oxidation of the diene to form an intermediate that can then be dehydrated to the aromatic furan ring.

A key example is the use of singlet oxygen (¹O₂) as the oxidant to convert 1,3-dienes into endoperoxides. ed.ac.ukacs.org These endoperoxides can then be dehydrated using various reagents. As mentioned previously, the Appel reagent is an effective metal-free option for this dehydration step. ed.ac.ukacs.orgnih.gov This two-step, one-pot procedure provides a robust method for synthesizing 2,5-diarylfurans from 1,3-diene precursors. ed.ac.uk

Historically, the oxidation of 1,3-butadiene (B125203) to furan has also been achieved through catalytic partial oxidation in the vapor phase at high temperatures (250-550 °C) using a catalyst with the empirical formula (MnO)nMoO, where n is between zero and approximately one. google.com While effective, this method requires more forcing conditions compared to the milder, solution-phase oxidation-dehydration sequences developed more recently.

The dehydration of unsaturated alcohols, which can be derived from dienes, is another related strategy. For instance, the vapor-phase catalytic dehydration of 1,4-butanediol (B3395766) over certain mixed oxide catalysts can produce 1,3-butadiene, which could then potentially be converted to furan. researchgate.net

Synthesis of Functionalized 3,4-Dimethyl-2,5-diphenylfuran Derivatives

Strategies for Carboxylic Acid and Ester Derivatization

The introduction of carboxylic acid and ester groups is crucial for modifying the properties of the furan core and for creating key intermediates for pharmaceuticals and materials. rsc.orgsarchemlabs.com A direct method for producing furan-dicarboxylates is the cyclization of appropriately substituted precursors. For instance, diethyl 2,5-dimethylfuran-3,4-dicarboxylate can be synthesized from diethyl 2,3-diacetylsuccinate via a microwave-assisted, hydrochloric acid-catalyzed reflux reaction. google.com This method avoids expensive reagents and toxic solvents, making it suitable for larger-scale production. google.com

Bio-based routes are also gaining prominence. Dimethyl furan-2,5-dicarboxylate (B1257723) (FDME), a valuable monomer for polymers, can be produced from biomass-derived furfural (B47365). sarchemlabs.com The process involves the oxidation of furfural to furan-2,5-dicarboxylic acid (FDCA), followed by esterification. sarchemlabs.com Additionally, Lewis acid-catalyzed cascade reactions provide an efficient pathway to C2-furan carboxylic acid derivatives from simple starting materials, highlighting the atom economy of such methods. rsc.orgrsc.org These strategies have been applied to the total synthesis of naturally occurring furan fatty acids. rsc.org

Introduction of Halogen Substituents (e.g., Fluorination) into the Furan Framework

Incorporating fluorine into heterocyclic compounds can significantly alter their biological and physical properties. nih.gov However, the direct fluorination of the electron-rich furan ring is challenging due to the high reactivity of many fluorinating agents. nih.gov Two primary strategies exist: direct substitution on a pre-formed furan ring or building the ring from fluorinated acyclic precursors. nih.gov

For direct functionalization, electrophilic fluorination is a common approach. Due to the electronic nature of the furan ring, this reaction typically occurs selectively at the C5 position, which can stabilize the resulting carbocation intermediate. nih.gov While direct fluorination with reagents like gaseous fluorine is often too aggressive, other methods have found success. nih.gov These include nucleophilic fluorodenitration on electron-poor furans and the use of electrophilic fluorinating agents like Selectfluor. nih.gov A controllable fluorination technique for biomass-derived 5-hydroxymethylfurfural (B1680220) (5-HMF) allows for the synthesis of mono- and difluoromethyl furan compounds by carefully selecting the fluorine source and reaction conditions. nih.gov Studies on related benzofuran (B130515) and benzimidazole (B57391) systems have shown that the introduction of a fluorine atom can dramatically influence biological activity, sometimes switching a compound from an activator to an inhibitor of a biological target like SERCA2a. acs.orgacs.org

Continuous-Flow Synthesis Approaches for Enhanced Efficiency

Continuous-flow chemistry has emerged as a powerful tool in organic synthesis, offering benefits such as improved safety, scalability, and efficiency over traditional batch processing. nih.gov This technology has been successfully applied to the synthesis of furan derivatives, including 2,5-diaryl furans. acs.orgnih.gov

A notable transition-metal-free synthesis of 2,5-diaryl furans has been developed using a continuous-flow setup. acs.orged.ac.uk The process involves the oxidation of a 1,3-diene with singlet oxygen to form an endoperoxide, which is then dehydrated using the Appel reagent. acs.orgnih.gov Performing this two-step sequence in a continuous-flow reactor avoids the need to isolate the potentially unstable endoperoxide intermediate, leading to significantly higher yields compared to the sequential batch process. acs.orgnih.gov For example, the yield of an unsymmetrical furan increased from 21% in batch to 40% in flow, while a furan-phenylene co-oligomer's yield improved from 4% to 24%. acs.orged.ac.uk Other flow processes, such as Suzuki cross-couplings to produce furan-based biaryls and the C3-alkylation of furfural derivatives, have also been successfully developed, demonstrating the broad applicability of this technology for enhancing furan synthesis. nih.govnih.govrsc.org

SynthesisMethodYield (Batch)Yield (Flow)Ref.
Unsymmetrical 2,5-diaryl furan (9i)¹O₂ oxidation / Appel dehydration21%40% acs.orged.ac.uk
3-Hexyl-2,5-diphenylfuran (9k)¹O₂ oxidation / Appel dehydration-58% acs.orged.ac.uk
Furan-phenylene co-oligomer (9m)¹O₂ oxidation / Appel dehydration4%24% acs.orged.ac.uk

Chemical Reactivity and Transformation Pathways of 3,4 Dimethyl 2,5 Diphenylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

While the furan ring is susceptible to electrophilic attack due to its electron-rich character, the substitution pattern of 3,4-Dimethyl-2,5-diphenylfuran presents a unique case. The positions most susceptible to electrophilic attack in unsubstituted furan are the α-carbons (positions 2 and 5). However, in the title compound, these positions are already occupied by phenyl groups. Consequently, electrophilic aromatic substitution on the furan ring itself is sterically hindered and electronically disfavored. Instead, reactions with electrophiles are more likely to occur on the phenyl rings, though specific studies focusing on this aspect for this particular compound are not extensively detailed in the reviewed literature.

Cycloaddition Reactions of the Furan Moiety

The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a cornerstone of furan chemistry, allowing for the construction of complex polycyclic systems.

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. In the context of this compound, the furan ring serves as the diene component. The regioselectivity of the Diels-Alder reaction is a critical aspect, determining the orientation of the dienophile relative to the diene. masterorganicchemistry.com For unsymmetrical dienes and dienophiles, multiple regioisomers are possible. masterorganicchemistry.com Generally, in reactions involving substituted furans, the "ortho" and "para" products are favored over the "meta" isomer. masterorganicchemistry.com

Stereochemical control is another vital feature of the Diels-Alder reaction. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.com For instance, a cis-dienophile will yield a cis-adduct, while a trans-dienophile will result in a trans-adduct. youtube.com The endo rule often governs the stereochemical outcome, predicting that the substituent on the dienophile will preferentially occupy the endo position in the transition state, leading to the endo isomer as the major product under kinetic control. youtube.com

Mechanistically, the Diels-Alder reaction is a concerted process where the new sigma bonds are formed simultaneously, albeit not necessarily synchronously. unamur.be The reaction is facilitated by a favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.com

Lewis acids can significantly influence the rate and selectivity of Diels-Alder reactions involving furans. cdnsciencepub.comresearchgate.net By coordinating to the dienophile, a Lewis acid lowers the energy of its LUMO, thereby reducing the HOMO-LUMO energy gap between the diene and dienophile and accelerating the reaction. researchgate.net

In the reaction of 2,5-diphenylfuran (B1207041) with ethyl propiolate, the presence of aluminum chloride (AlCl₃) not only promotes the Diels-Alder reaction but also catalyzes the subsequent rearrangement of the initially formed oxanorbornadiene adduct. cdnsciencepub.comresearchgate.net This one-pot synthesis leads to the formation of substituted phenolic compounds. cdnsciencepub.com For instance, the AlCl₃-promoted reaction of 2,5-diphenylfuran with ethyl propiolate yields ethyl 3,5-diphenyl-2-hydroxybenzoate as the major product, along with other isomers like ethyl 2,4-diphenyl-5-hydroxybenzoate and ethyl 2,6-diphenyl-3-hydroxybenzoate. researchgate.net The use of Lewis acids can thus provide a convenient route to highly substituted aromatic compounds that might otherwise be difficult to prepare. researchgate.net

Table 1: Products from the AlCl₃-Promoted Reaction of 2,5-Diphenylfuran with Ethyl Propiolate researchgate.net
Reactant 1Reactant 2Lewis AcidMajor ProductMinor Products
2,5-DiphenylfuranEthyl propiolateAlCl₃Ethyl 3,5-diphenyl-2-hydroxybenzoateEthyl 2,4-diphenyl-5-hydroxybenzoate, Ethyl 2,6-diphenyl-3-hydroxybenzoate

While less common, the Diels-Alder adducts of furans can sometimes undergo further transformations, including dimerization. For the related compound 2,5-dimethylfuran (B142691), its Diels-Alder adduct with ethyl propiolate has been observed to undergo a homo-Diels-Alder type dimerization. researchgate.net This process involves the adduct acting as both a diene and a dienophile in a subsequent cycloaddition, leading to more complex polycyclic structures. Although not explicitly detailed for this compound in the available literature, the potential for such subsequent reactions of its Diels-Alder adducts exists.

Rearrangement Processes and Mechanistic Investigations

The initial adducts formed from the Diels-Alder reaction of furans are often thermally or chemically labile. They can undergo a variety of rearrangement reactions, leading to the formation of more stable aromatic compounds.

Rearrangement of Substituted Oxa- and Azanorbornadienes

The synthesis of substituted furans, including derivatives like this compound, can be achieved through the rearrangement of bicyclic precursors such as oxanorbornadienes (ONDs). ONDs are typically formed via a Diels-Alder reaction between a furan and a dienophile. numberanalytics.comnih.gov The subsequent fragmentation of the OND adduct, often triggered by a nucleophile like a thiol, proceeds through a retro-Diels-Alder (rDA) reaction to yield the furan and a thiomaleate. nih.gov This two-step sequence provides a strategic pathway to furan synthesis under mild conditions. nih.gov

The rate of the retro-Diels-Alder fragmentation is highly dependent on the substitution pattern of the furan precursor. nih.gov For instance, the stability of OND-thiol adducts varies significantly with different substituents on the furan ring. nih.gov Studies on various disubstituted ONDs show that substituents at the 2- and 5-positions are the most influential on the reaction rate. nih.gov Phenyl groups at these positions can stabilize the transition state through conjugation as the furan system is reformed, potentially affecting the rate of rearrangement. nih.gov

A related strategy involves the use of 7-azanorbornadienes as intermediates to synthesize substituted pyrroles, but the underlying principle of transferring substituents from an activated alkyne to a heterocycle via a Diels-Alder/retro-Diels-Alder sequence is analogous and highlights the versatility of these bicyclic intermediates in heterocyclic synthesis. us.es

Table 1: Factors Influencing Retro-Diels-Alder (rDA) Fragmentation of Oxanorbornadiene (OND) Adducts

FactorDescriptionImpact on Reaction
OND Substitution Substituents at the 2- and 5-positions of the original furan ring are most influential. nih.govElectron-withdrawing groups generally decrease the fragmentation rate, while phenyl groups can stabilize the transition state. nih.gov
Triggering Nucleophile Fragmentation is typically induced by the addition of a nucleophile, such as a thiol, to the OND electrophile. nih.govThe initial Michael addition of the nucleophile is the trigger for the subsequent retro-Diels-Alder cleavage. nih.gov
Reaction Conditions The process occurs under mild conditions, a significant advantage of this synthetic method. nih.govAllows for the synthesis of complex furans without harsh reagents or high temperatures.

Kornblum-DeLaMare Rearrangement in Furan Synthesis

The Kornblum-DeLaMare rearrangement is a base-catalyzed transformation of an organic peroxide into a ketone and an alcohol. wikipedia.org This reaction has been ingeniously applied as a key strategic step in organic synthesis, notably for the "unmasking" of furan rings from suitable endoperoxide precursors. nih.govrsc.orgresearchgate.net

The general mechanism involves the deprotonation of a hydrogen atom alpha to the peroxide group by a base, such as triethylamine (B128534) or potassium hydroxide. wikipedia.orgrsc.org This initiates the cleavage of the weak oxygen-oxygen bond, leading to the formation of the carbonyl and alcohol products. wikipedia.orgrsc.org In the context of furan synthesis, a bicyclic endoperoxide, which can be formed from a diene, undergoes this rearrangement to yield a γ-hydroxyenone. rsc.org However, a variation of this pathway can also lead directly to the formation of a furan ring. When the endoperoxide derived from a furan itself (via singlet oxygen addition, see section 3.4.1) is treated with a base, the rearrangement can be part of a sequence that either opens the ring or, under specific conditions, facilitates related transformations. The Kornblum-DeLaMare rearrangement is more commonly viewed as a biomimetic tool that can be used to generate functionality found in natural products. researchgate.net

Ring Expansion and Contraction Rearrangements Involving Furan Rings

Furan rings can participate in rearrangement reactions that lead to either an expansion or contraction of the ring system. wikipedia.org These reactions typically proceed through cationic intermediates and are influenced by the substituents on the ring and the reaction conditions. wikipedia.orgresearchgate.net

One notable rearrangement is the acid-catalyzed transformation of furfuryl alcohol derivatives into cyclopentanone (B42830) derivatives in the presence of water. researchgate.net This reaction constitutes a ring contraction of a transient six-membered intermediate, although it starts from a furan. The mechanism is believed to involve the formation of a carbocation that is stabilized by the metal catalyst surface and solvent molecules. researchgate.net While this specific example starts with furfuryl alcohol, it demonstrates the principle that the furan nucleus can be rearranged into different ring systems. Cationic rearrangements, in general, can be used to contract a ring by the migration of an endocyclic bond to an adjacent carbocation, a process often seen in pinacol-type rearrangements. wikipedia.org

Conversely, ring expansion reactions can also occur, though they are less common for simple furans. These transformations often involve the incorporation of an external atom into the ring structure. wikipedia.org The specific pathways for this compound to undergo such expansions or contractions would depend on the generation of a suitable reactive intermediate, such as a carbocation adjacent to the ring.

Oxidation and Reduction Reactions

The electron-rich furan ring in this compound is susceptible to oxidation. Reduction of the ring is also possible, typically affording dihydro- and tetrahydrofurans. wikipedia.org

Furans readily undergo [4+2] cycloaddition reactions with singlet oxygen (¹O₂). nih.gov this compound, acting as a diene, can react with singlet oxygen to form a bicyclic endoperoxide. This reaction is typically carried out by photosensitization, where a dye like meso-tetraphenylporphyrin (TPP) or rose bengal absorbs light and transfers energy to ground-state triplet oxygen, converting it to the reactive singlet state. nih.gov

The resulting endoperoxide is a bicyclic structure containing a peroxide bridge across the 2- and 5-positions of the original furan ring. These endoperoxides are often isolable but can be unstable, serving as valuable synthetic intermediates for further transformations, such as the Kornblum-DeLaMare rearrangement. researchgate.netrsc.org The stability and subsequent reactivity of the endoperoxide are influenced by the substituents on the furan ring.

The furan ring can be opened through oxidative cleavage. The reaction of 2,5-dimethylfuran with ozone, for example, leads to the formation of several ring-opened products, including methylglyoxal, glyoxal, and formaldehyde, indicating the cleavage of the ring's carbon-carbon double bonds. rsc.org Similarly, the catalytic oxidation of 2,5-dimethylfuran using gold supported on titania can lead to the ring-opened product hex-3-ene-2,5-dione via an epoxidation and subsequent rearrangement. researchgate.net

For this compound, similar oxidative ring-opening would be expected to cleave the C=C bonds, leading to 1,4-dicarbonyl compounds. The specific products would be derivatives of 1,4-diphenyl-1,4-butanedione, with methyl groups at the 2- and 3-positions. The susceptibility of the furan ring to hydrolysis, particularly in 2,5-disubstituted furans, can also lead to the formation of 1,4-diketones. wikipedia.org

Photochemical Transformations and Photoisomerization Pathways

Upon absorption of light, furan and its derivatives can undergo various photochemical transformations. While the specific photoisomerization pathways for this compound are not extensively detailed, the general photochemistry of related aromatic and heterocyclic systems suggests potential reaction routes. For instance, the photoisomerization of hexatomic heterocyclic compounds like pyrazines can proceed through highly strained intermediates such as Dewar isomers and benzvalenes. mdpi.com

Aryl-substituted maleimides, which share some structural similarities with substituted furans, have been shown to undergo novel [2+4]-photodimerization reactions. researchgate.net It is plausible that this compound could undergo cycloaddition reactions or electrocyclizations upon irradiation. Another potential pathway involves the photorearrangement of precursor molecules, such as 3,4-diphenylfuran-2(5H)-ones, which can undergo a photoinduced dehydrogenative annulation, demonstrating that light can be used to construct more complex systems from furan-based starting materials. researchgate.net

Table of Compounds

Derivatization Strategies for Specific Functional Group Introduction

Acylation Reactions with Furan Dicarboxylic Acid Chlorides

The introduction of acyl groups onto aromatic and heterocyclic rings is a fundamental transformation in organic synthesis. In the context of furan chemistry, furan-2,5-dicarboxylic acid and its derivatives serve as important building blocks. wikipedia.orgrsc.org The corresponding acid chlorides, such as 2,5-furandicarboxylic dichloride, are reactive intermediates that can be used in Friedel-Crafts acylation reactions. wikipedia.orgacs.org These reactions provide a direct route to furan-containing ketones.

The synthesis of 2,5-furandicarboxylic dichloride can be achieved by treating furan-2,5-dicarboxylic acid with thionyl chloride. wikipedia.org This reactive diacyl chloride can then be reacted with various aromatic substrates to introduce the furan-2,5-dicarbonyl moiety. The regioselectivity of such acylations can be influenced by the nature of the substrate and the reaction conditions.

Formation of Heterocyclic Adducts and Conjugates

The furan ring can participate in cycloaddition reactions, leading to the formation of complex heterocyclic adducts. For instance, dihydropyridines have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form various adducts, including those involving cyclobutapyridine intermediates. psu.edu While not directly involving 3,4-dimethyl-2,5-diphenylfuran, these reactions highlight the potential for furan derivatives to act as dienes or dienophiles in the construction of novel heterocyclic systems.

The formation of such adducts often proceeds through zwitterionic intermediates, which can then cyclize to yield stable products. psu.edu The specific outcome of these reactions is highly dependent on the substitution pattern of the furan and the nature of the reacting partner.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and phenyl protons. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.

The protons of the two phenyl groups are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the substitution on the furan ring, these protons will likely exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with adjacent protons on the benzene (B151609) ring. The specific chemical shifts for the ortho, meta, and para protons can provide insight into the electronic effects of the furan ring system.

The methyl protons (CH₃) attached to the furan ring are expected to resonate at a higher field (lower ppm value) compared to the aromatic protons. These protons would likely appear as a singlet, given the absence of adjacent protons to couple with, in the range of 2.0-2.5 ppm. For comparison, the methyl protons in the related compound, Dimethyl 4,5-dimethylfuran-2,3-dicarboxylate, appear as singlets at 2.30 ppm and 2.01 ppm. rsc.org

A summary of the predicted ¹H NMR chemical shifts for this compound is presented in the table below.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Phenyl Protons7.0 - 8.0Multiplet (m)
Methyl Protons2.0 - 2.5Singlet (s)

This table presents predicted data based on the analysis of similar compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the furan ring are expected to resonate in the range of 110-150 ppm. The carbons bearing the phenyl groups (C2 and C5) and the methyl groups (C3 and C4) will have characteristic chemical shifts influenced by the substituents. The phenyl carbons will also appear in the aromatic region, with the ipso-carbon (the carbon attached to the furan ring) appearing at a different shift compared to the other aromatic carbons. The methyl carbons will be observed at the highest field (lowest ppm), typically in the range of 10-20 ppm. For instance, in Dimethyl 4,5-dimethylfuran-2,3-dicarboxylate, the methyl carbons appear at 11.7 and 8.59 ppm. rsc.org

The expected ¹³C NMR chemical shifts are summarized in the following table.

Carbon Type Predicted Chemical Shift (ppm)
Furan Ring Carbons (C2, C5)140 - 150
Furan Ring Carbons (C3, C4)115 - 125
Phenyl Carbons (ipso)130 - 140
Phenyl Carbons125 - 130
Methyl Carbons10 - 20

This table presents predicted data based on the analysis of similar compounds.

For a molecule with multiple signals in the aromatic region, one-dimensional NMR spectra can be complex to interpret fully. Advanced techniques such as two-dimensional (2D) NMR are employed for complete structural assignment. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the signals of the protons within each phenyl ring by identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C). It would definitively link the proton signals of the methyl groups to their corresponding carbon signals and similarly connect the phenyl protons to their respective carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2, C3, C4, and C5 of the furan ring and the ipso-carbons of the phenyl rings. For example, correlations would be expected between the methyl protons and the C3 and C4 carbons of the furan ring.

Solid-State NMR could be employed to study the compound in its crystalline form. This technique provides information about the molecular structure and packing in the solid state, which can differ from the solution state due to intermolecular interactions. udayton.edu It is particularly valuable for characterizing polymorphic forms or for systems that are insoluble.

Computational chemistry offers powerful tools for predicting spectroscopic properties. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating theoretical NMR chemical shifts. This method involves optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The GIAO/DFT approach can predict both ¹H and ¹³C NMR spectra with a high degree of accuracy. Comparing the computationally predicted spectrum with the experimental spectrum can aid in the definitive assignment of all signals and confirm the proposed structure. This is especially useful for resolving ambiguities in complex spectra.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure.

The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups and structural features present in the molecule. Key expected vibrational frequencies include:

Aromatic C-H Stretching: These vibrations from the phenyl groups are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl groups will appear in the region of 2850-3000 cm⁻¹.

C=C Stretching: Vibrations from the carbon-carbon double bonds in the furan and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The characteristic stretching of the furan ring's ether linkage will produce a strong band, typically in the 1000-1300 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted phenyl rings can provide information about the substitution pattern and are found in the 650-900 cm⁻¹ region.

A summary of the expected FT-IR absorption bands is provided in the table below.

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
Furan Ring C=C Stretch~1500 - 1600
C-O-C Asymmetric Stretch1200 - 1275
C-O-C Symmetric Stretch1000 - 1100
Phenyl C-H Out-of-Plane Bend650 - 900

This table presents predicted data based on the analysis of furan and its derivatives.

Raman Spectroscopy: Normal Mode Vibrations and Potential Energy Distribution (PED) Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. The analysis of these vibrations is significantly enhanced by computational methods, such as Potential Energy Distribution (PED) analysis, which assigns the calculated vibrational frequencies to specific internal coordinates of the molecule (e.g., bond stretching, angle bending).

For furan derivatives, theoretical and experimental vibrational studies have been conducted, often employing Density Functional Theory (DFT) for calculations. For instance, in a study on the structurally similar compound 1-(2,5-dimethyl-furan-3-yl)-ethanone, DFT calculations at the B3LYP/6-311++G** level of theory were used to simulate the Raman spectrum and perform a detailed vibrational assignment. The C-H stretching vibrations were observed in the 3114 cm⁻¹ region, while other modes corresponding to the furan ring and substituent vibrations were assigned based on the PED analysis.

While a specific PED analysis for this compound has not been reported, it is expected that its Raman spectrum would be dominated by modes associated with the phenyl and furan rings, as well as the methyl group vibrations. The key vibrations would include:

Phenyl Ring Modes: C-C stretching vibrations, typically appearing in the 1400-1600 cm⁻¹ range.

Furan Ring Modes: Ring breathing and stretching vibrations.

Methyl Group Modes: Symmetric and asymmetric C-H stretching and bending vibrations.

C-Ph and C-CH₃ Stretching Modes: Vibrations corresponding to the bonds connecting the substituent groups to the furan ring.

A computational study using a suitable DFT functional and basis set would be required to provide a precise assignment of the normal modes and their corresponding potential energy distributions for this compound.

Electronic Spectroscopy and Photophysical Property Determination

The electronic properties of this compound are investigated using absorption and emission spectroscopy, which provide insights into the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its conjugated π-electron system. Molecules with extended π-systems, such as 2,5-diphenylfurans, typically exhibit strong absorption in the UV region due to π → π* transitions. The presence of the phenyl groups in conjunction with the furan ring creates a large conjugated system.

Studies on various 2,5-di(hetero)arylfurans have shown that these compounds display intense absorption bands. For example, the parent compound 2,5-diphenylfuran (B1207041) exhibits an absorption maximum (λmax) that serves as a baseline for understanding its substituted derivatives. The addition of methyl groups at the 3 and 4 positions in this compound is expected to act as auxochromes, potentially causing a slight red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted 2,5-diphenylfuran due to their electron-donating inductive effect.

Compound AnalogSolventλmax (nm)Molar Absorptivity (ε)
Data Not Available---
A representative data table for UV-Vis absorption. Specific experimental values for this compound are not currently published.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the light emitted by a substance after it has absorbed light. Many furan derivatives are known to be fluorescent, and this property is highly dependent on their molecular structure and environment. Symmetrically substituted 2,5-di(hetero)arylfurans, in particular, have been identified as intensively blue luminescent compounds.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. For a series of 2,5-di(hetero)arylfurans, fluorescence quantum yields approaching unity have been reported, indicating that they are highly efficient blue-light emitters. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is also an important characteristic. A small Stokes shift is often indicative of a rigid molecular structure with similar geometries in the ground and excited states.

Compound AnalogSolventλem (nm)Quantum Yield (Φf)Stokes Shift (nm)
Data Not Available----
A representative data table for fluorescence properties. Specific experimental values for this compound are not currently published.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. It is widely used to calculate excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum.

For conjugated systems like this compound, TD-DFT calculations can provide valuable insights into the nature of the electronic transitions. The calculations typically involve first optimizing the ground-state geometry of the molecule using DFT, followed by the TD-DFT calculation to determine the excited-state properties. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

In studies of related 2,5-diarylfurans, DFT calculations (e.g., using the B3LYP functional) have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these frontier orbitals helps to understand the π → π* transitions that dominate the absorption spectrum. For this compound, the HOMO and LUMO are expected to be delocalized over the entire π-conjugated system of the furan and phenyl rings.

Computational MethodBasis SetCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
TD-DFT/B3LYP6-311G(d,p)Data Not AvailableData Not AvailableHOMO → LUMO
A representative data table for TD-DFT simulation results. Specific computational values for this compound are not currently published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify the components of a mixture. For a pure compound, GC-MS provides the retention time (from GC) and a mass spectrum (from MS) that helps to confirm the molecular weight and provides clues about the molecular structure through fragmentation patterns.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve the cleavage of bonds to the substituent groups and fragmentation of the furan ring. While a specific mass spectrum for this compound is not available in common databases, the analysis of other alkylfurans by GC-MS has been reported. The fragmentation would likely proceed through pathways that lead to stable carbocations.

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Data Not AvailableData Not AvailableData Not Available
A representative data table for GC-MS analysis. Specific experimental values for this compound are not currently published.

High-Resolution Mass Spectrometry (HR-MS)

X-ray Crystallography for Three-Dimensional Structure Determination

While specific crystal data for this compound was not found, a general description of the data obtained from an X-ray crystallography experiment can be provided. The process involves mounting a suitable single crystal of the compound onto a diffractometer. mdpi.com The crystal is then irradiated with X-rays, and the diffraction pattern is collected. mdpi.com This data is used to determine the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z). mdpi.com The refinement process involves adjusting the atomic coordinates and other parameters to best fit the experimental diffraction data, resulting in a final crystallographic model. youtube.com

A representative table of crystal data and refinement parameters that would be generated for this compound is shown below. Please note that the values in this table are illustrative and not experimental data for the specific compound.

ParameterIllustrative Value
Empirical formulaC₁₈H₁₆O
Formula weight248.32 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.12(3)°c = 8.789(3) Å, γ = 90°
Volume1327.1(9) ų
Z4
Density (calculated)1.243 Mg/m³
Absorption coefficient0.075 mm⁻¹
F(000)528
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections3045 [R(int) = 0.045]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3045 / 0 / 172
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³

Quantum Chemical Calculations and Theoretical Modeling

Theoretical calculations provide valuable insights into the electronic structure, geometry, and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the nature of chemical bonds. mdpi.comresearchgate.net Different functionals, such as B3LYP, are often used in conjunction with a basis set to approximate the exchange-correlation energy. mdpi.comcmu.edu

The optimized geometry from DFT calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography to assess the accuracy of the computational method. mdpi.com Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity and electronic properties. mdpi.com The distribution of electron density and the nature of the bonding between the furan core and the phenyl substituents can also be elucidated through these theoretical studies. researchgate.net

HOMO-LUMO Energy Gap Analysis and Molecular Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), serves as a critical indicator of molecular stability. A larger gap generally implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the ground state to an excited state.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining these electronic properties. For substituted furans, these calculations provide significant insights. While specific data for this compound is not abundant, analysis of closely related 2,5-diaryl furans offers valuable information. For instance, studies on 2,5-diphenylfuran derivatives show that the HOMO is typically localized on the electron-rich furan ring, which acts as the primary electron donor. The LUMO, conversely, tends to be distributed across the π-conjugated system, including the phenyl rings.

The energy of the HOMO is a measure of the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO gap is a key factor in determining molecular properties. A lower energy gap is associated with easier electronic transitions, which can influence the molecule's color and photoreactivity. For many substituted furans, the calculated HOMO-LUMO gap is significant, suggesting good kinetic stability. scirp.org The lower the energy gap, the more probable it is that charge transfer will occur within the molecule. scirp.org For a related compound, 2,5-diphenylfuran substituted with a naphthyl group, the optical energy gap (Egopt) was determined, which is related to the HOMO-LUMO gap. acs.org The introduction of substituents like methyl and phenyl groups on the furan core influences the energies of these frontier orbitals.

Table 1: Representative Frontier Orbital Energies for Substituted Furans

Property Energy (eV)
HOMO -6.646
LUMO -1.816
Energy Gap (ΔE) 4.83

Note: Data is for the related compound Quinoline (Benzo[b]Pyridine) as a representative example from computational studies. scirp.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, intramolecular and intermolecular bonding, and hyperconjugative interactions. nih.govresearcher.life This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, and bonding and antibonding orbitals). The interactions between these localized orbitals reveal the electronic delocalization that contributes to molecular stability.

The stability of a molecule is enhanced by donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater charge delocalization.

For this compound, significant hyperconjugative interactions are expected. Key interactions would include:

Donation from oxygen lone pairs: The lone pair orbitals (LP) of the furan oxygen atom can donate electron density to the antibonding (π) orbitals of the adjacent C=C bonds within the ring. This LP(O) → π(C=C) interaction is characteristic of furans and contributes significantly to the aromaticity and stability of the furan ring system.

Hyperconjugation from methyl groups: The σ-electrons from the C-H bonds of the methyl groups can donate into adjacent empty orbitals, providing additional stabilization through hyperconjugation.

Table 2: Examples of NBO Donor-Acceptor Interactions in Substituted Aromatic Systems

Donor NBO (Occupancy) Acceptor NBO (Occupancy) Stabilization Energy E(2) (kcal/mol)
π (C1-C2) π* (C3-C4) 20.5
LP (O) π* (C1-C2) 18.2
π (C5-C6) π* (C1-C2) 22.1

Note: The data presented is illustrative of interactions in substituted aromatic systems and not specific to this compound.

Transition State Analysis in Reaction Mechanisms

Furans can participate in various reactions, including:

Electrophilic Aromatic Substitution: The electron-rich furan ring is susceptible to attack by electrophiles. The phenyl and methyl groups are electron-donating, further activating the furan ring. Transition state calculations for such reactions would likely show the formation of a stabilized cationic intermediate (a sigma complex), with the positive charge delocalized over the furan and phenyl rings.

Diels-Alder Reactions: Furans can act as dienes in [4+2] cycloaddition reactions. nih.govresearchgate.net The reaction of a furan with a dienophile proceeds through a concerted transition state. The activation energy for this process is sensitive to the electronic nature of both the furan and the dienophile. researchgate.net The presence of electron-donating methyl and phenyl groups on the furan ring would influence the HOMO energy and, consequently, the reaction barrier. Studies have shown that reactions of furans with alkynes bearing electron-withdrawing groups have lower activation barriers. researchgate.net

Oxidation: The oxidation of furans is another important reaction class. For instance, the reaction of 2,5-dimethylfuran with ozone has been studied to understand atmospheric chemistry. rsc.org The reaction proceeds through a primary ozonide intermediate, which then decomposes. Transition state analysis helps to elucidate the multi-step mechanism, including the formation and breaking of bonds.

In a broader context, the synthesis of highly substituted furans often involves metal-catalyzed cyclization reactions. rsc.org DFT studies of these mechanisms reveal multiple elementary steps, including intramolecular cyclization and hydrogen-shift processes, each with a corresponding transition state and energy barrier. rsc.org For example, in the CuBr-catalyzed synthesis of substituted furans, the rate-determining step was identified as a 1,4 H-shift process with a calculated energy barrier. rsc.org

Applications and Potential Utilities of 3,4 Dimethyl 2,5 Diphenylfuran in Organic Synthesis and Materials Science

Versatility as Building Blocks in Complex Molecule Synthesis

The strategic placement of aryl groups on the furan (B31954) core makes 2,5-diarylfurans, including 3,4-Dimethyl-2,5-diphenylfuran, valuable precursors and intermediates in the construction of more complex molecular architectures. Their utility spans the synthesis of bioactive compounds and a diverse range of other organic structures.

Precursors for Bioactive Natural Products and Analogues

While direct synthesis of specific natural products using this compound as a starting material is not extensively documented, the broader class of 2,5-diarylfurans serves as crucial building blocks for medicinally relevant substrates. chemrxiv.orgacs.org The furan moiety is a key structural feature in many biologically active compounds. For instance, the thermal generation of sotolone, a flavor impact compound, involves a furanone intermediate, highlighting the relevance of furan structures in natural products. nih.gov The synthesis of various ribose and furan derivatives has been undertaken to explore their potential biological activities, with compounds like dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate showing significant antimicrobial and radical-inhibiting properties. researchgate.net The adaptability of the diarylfuran core allows for its incorporation into synthetic strategies targeting analogues of such bioactive molecules.

Intermediates in the Synthesis of Diverse Organic Compounds

The 2,5-diarylfuran framework is a key intermediate in multi-step organic syntheses. acs.org A robust, transition-metal-free method has been developed for the direct transformation of readily accessible 1,3-dienes into these valuable 2,5-diarylfuran building blocks. chemrxiv.orgacs.org This process involves a simple oxidation-dehydration sequence, where an intermediate endoperoxide is dehydrated using the Appel reagent under ambient, metal-free conditions. chemrxiv.orgacs.org

This synthetic route can be streamlined into a continuous-flow process, which avoids the need to isolate the often-unstable endoperoxide intermediate. This enhancement not only improves the isolated yields of the 2,5-diarylfurans by an average of 27% but also increases safety and reduces chemical waste. chemrxiv.orgacs.org The method is effective for a range of substituted 1,3-dienes, yielding various 2,5-diarylfurans that can be used in subsequent synthetic transformations. acs.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Selected 2,5-Diarylfurans

Precursor Diene Furan Product Batch Yield (Two Steps) Continuous-Flow Yield Source
Symmetrical 4-bromophenyl 1,3-diene 2,5-Bis(4-bromophenyl)furan 41% 71% acs.org
Unsymmetrical diene 4-Bromophenyl-4'-chlorophenyl furan 21% 40% acs.org

This interactive table summarizes the yield improvements for related 2,5-diarylfuran compounds when moving from a sequential batch process to a telescoped continuous-flow synthesis.

Role in Polymer Chemistry and Biomaterials

The rigid structure of the furan ring makes it an attractive component for creating high-performance polymers. While this compound itself is not typically used as a monomer due to its lack of reactive functional groups for polymerization, functionalized furan derivatives are central to the development of novel bio-based polymers.

Utilization as Monomers for the Preparation of Bio-Based Polymers

Furan-based polymers are gaining significant attention as sustainable alternatives to traditional petroleum-based plastics. mdpi.com Monomers such as 2,5-furandicarboxylic acid (FDCA) and dimethyl-2,5-furandicarboxylate (DMFD) are used to produce poly(ethylene furanoate) (PEF), a bio-based polymer with properties that make it a promising replacement for fossil-based polymers like PET. mdpi.comulaval.ca

Similarly, 2,5-furandimethanol (B16202) is a precursor for bio-based epoxy monomers. researchgate.net The synthesis of poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) (PPFEG) copolymers is another example where a furan-based monomer (DMFD) is used to create advanced biomaterials through melt polycondensation. mdpi.com These examples underscore the importance of the furan core in polymer science, establishing a clear precedent for the potential use of functionalized analogues of this compound in creating novel, sustainable materials. researchgate.net

Development of Functional Materials

The conjugated system formed by the furan ring and its aryl substituents gives rise to unique electronic and photophysical properties. This makes 2,5-diarylfurans, including this compound, valuable components in the design of advanced functional materials.

Integration into Optoelectronic Materials

The 2,5-diarylfuran scaffold is a key building block for optoelectronic materials. chemrxiv.orgacs.org These compounds can be incorporated into larger conjugated systems, such as furan/phenylene co-oligomers, which are promising high-emissivity materials for various optoelectronic devices. acs.orgresearchgate.net Research has demonstrated a metal-free synthesis of a novel, soluble furan-phenylene co-oligomer using a diarylfuran intermediate. acs.org Short-chain linearly conjugated oligomers like these are an important class of organic semiconductors. acs.org

The optical and electrochemical properties of several synthesized 2,5-diarylfurans have been studied to evaluate their potential in this area. chemrxiv.orgacs.org Furan/phenylene co-oligomer single crystals, in particular, are considered future materials for organic optoelectronics, combining high photoluminescence quantum yields with efficient charge transport. researchgate.net The substitution of methyl groups on the furan core, as in this compound, or on the terminal phenyl rings can be an effective tool for tuning the crystal packing and, consequently, the material's properties without significantly distorting the molecular electronic structure. researchgate.net

Table 2: Selected Optoelectronic Properties of a Furan-Phenylene Co-Oligomer

Property Value Method Source
Absorption (λmax) 391 nm UV-Vis Spectroscopy acs.org
Emission (λem) 436 nm Photoluminescence Spectroscopy acs.org
Optical Band Gap (Egopt) 2.85 eV Calculated from absorption onset acs.org
HOMO Level -5.70 eV Cyclic Voltammetry acs.org

This interactive table presents key optoelectronic data for a furan-phenylene co-oligomer (9m) synthesized from a diarylfuran precursor, illustrating the functional material applications of this class of compounds.

Design and Synthesis of Chemosensors and Probes

There is no available scientific literature detailing the design or synthesis of chemosensors or fluorescent probes that incorporate the this compound scaffold. Research in the field of furan-based chemosensors has primarily focused on other derivatives. For instance, studies have explored the use of different substituted furans for the detection of various analytes, but this compound has not been a subject of these investigations. Consequently, there are no established methodologies or reported examples of its application in this area.

Contribution to Novel Reaction Methodologies

The role of this compound in the development of new reaction methodologies is not documented in the current body of scientific research. While furan and its derivatives are versatile building blocks in organic synthesis, the specific contributions of this compound remain unexplored.

Probes for Mechanistic Studies in Organic Reactions

An extensive search of chemical literature did not yield any instances of this compound being utilized as a probe for mechanistic studies in organic reactions. The investigation of reaction mechanisms often employs molecules with specific properties that allow for the tracking of reaction progress or the trapping of intermediates. There is no indication that this compound possesses or has been investigated for such properties.

Components in Ligand Design for Catalysis

There is no evidence in the scientific literature to suggest that this compound has been used as a component in ligand design for catalysis. The development of ligands for catalytic applications is a significant area of research, with a vast number of molecular scaffolds being explored. However, the this compound framework does not appear to be among them.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3,4-dimethyl-2,5-diphenylfuran, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted diketones or furan precursors under acidic or catalytic conditions. For example, radical-mediated coupling of aryl boronic esters with dihydrofuran derivatives has been used for related hexasubstituted furans . Optimization should focus on solvent polarity (e.g., THF vs. DCM), temperature control (60–100°C), and catalyst selection (e.g., Pd or Cu catalysts). Monitor progress via TLC or GC-MS to adjust reaction times and minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify methyl groups (δ 1.2–2.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). NOESY can confirm spatial proximity of substituents .
  • IR : Look for furan C-O-C stretching (~1247 cm1^{-1}) and aromatic C-H bending (~804 cm1^{-1}) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .

Q. What crystallographic parameters are critical for determining the molecular packing of this compound?

  • Methodological Answer : Collect high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using software like SHELX. Key parameters include bond angles (e.g., C-C-O ~119.7°) and torsional angles (e.g., C6-C1-C2-C3) to assess planarity and steric effects . Non-covalent interactions (C–H⋯H, Br⋯Br in analogs) may inform packing motifs .

Advanced Research Questions

Q. How do electronic effects of substituents influence the stability and reactivity of this compound under oxidative conditions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Electron-donating methyl groups increase furan ring electron density, enhancing susceptibility to oxidation. Validate experimentally via cyclic voltammetry (oxidation peaks at +1.2–1.5 V vs. Ag/AgCl) and monitor degradation products by LC-MS .

Q. What strategies resolve contradictions between computational predictions and experimental data for dihedral angles in substituted furans?

  • Methodological Answer : Cross-validate using multiple methods:

  • X-ray crystallography : Provides ground-state geometry .
  • Dynamic NMR : Assess rotational barriers (e.g., ΔG^‡ >60 kJ/mol for hindered rotation) .
  • MD simulations : Compare force fields (OPLS vs. AMBER) to account for solvent effects .

Q. How can regioselective functionalization of this compound be achieved for applications in catalysis or materials science?

  • Methodological Answer : Use directing groups (e.g., –Bpin) to control C–H activation sites. For example, Pd-catalyzed C–H arylation at the 2-position requires steric control via bulky ligands (e.g., SPhos) . Alternatively, photoredox catalysis enables radical addition to electron-rich furan rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.